N-((1-Ethylpyrrolidin-2-yl)methyl)-5-(ethylsulfonyl)-2-methoxy-4-nitrobenzamide
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Overview
Description
N-((1-Ethylpyrrolidin-2-yl)methyl)-5-(ethylsulfonyl)-2-methoxy-4-nitrobenzamide is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-Ethylpyrrolidin-2-yl)methyl)-5-(ethylsulfonyl)-2-methoxy-4-nitrobenzamide involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolidine ring, the introduction of the ethylsulfonyl group, and the final coupling with the benzamide moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the synthesis. This method allows for better control over reaction parameters and can lead to more efficient production processes.
Chemical Reactions Analysis
Types of Reactions
N-((1-Ethylpyrrolidin-2-yl)methyl)-5-(ethylsulfonyl)-2-methoxy-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the nitro group or reduce other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or other reduced derivatives.
Scientific Research Applications
N-((1-Ethylpyrrolidin-2-yl)methyl)-5-(ethylsulfonyl)-2-methoxy-4-nitrobenzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or tool for studying biological processes.
Medicine: Research may explore its potential as a therapeutic agent or drug candidate.
Industry: The compound could be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-((1-Ethylpyrrolidin-2-yl)methyl)-5-(ethylsulfonyl)-2-methoxy-4-nitrobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-ethylpyrrolidin-2-yl)methyl]urea
- N-pyridin-2-yl carbamates
- N-quinolin-2-yl carbamates
Uniqueness
N-((1-Ethylpyrrolidin-2-yl)methyl)-5-(ethylsulfonyl)-2-methoxy-4-nitrobenzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
79893-23-5 |
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Molecular Formula |
C17H25N3O6S |
Molecular Weight |
399.5 g/mol |
IUPAC Name |
N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxy-4-nitrobenzamide |
InChI |
InChI=1S/C17H25N3O6S/c1-4-19-8-6-7-12(19)11-18-17(21)13-9-16(27(24,25)5-2)14(20(22)23)10-15(13)26-3/h9-10,12H,4-8,11H2,1-3H3,(H,18,21) |
InChI Key |
AHGRUFWMUYBFSG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=CC(=C(C=C2OC)[N+](=O)[O-])S(=O)(=O)CC |
Origin of Product |
United States |
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